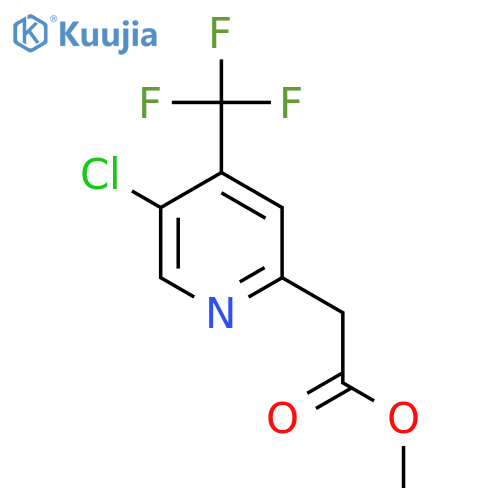

Cas no 1807174-03-3 (Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate)

Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate

-

- インチ: 1S/C9H7ClF3NO2/c1-16-8(15)3-5-2-6(9(11,12)13)7(10)4-14-5/h2,4H,3H2,1H3

- InChIKey: YWSUFPJNIWFBME-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(C=C1C(F)(F)F)CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 260

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 39.2

Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029009322-250mg |

Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate |

1807174-03-3 | 95% | 250mg |

$989.80 | 2022-03-31 | |

| Alichem | A029009322-1g |

Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate |

1807174-03-3 | 95% | 1g |

$2,981.85 | 2022-03-31 |

Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate 関連文献

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetateに関する追加情報

Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate (CAS No. 1807174-03-3): A Comprehensive Overview

Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate (CAS No. 1807174-03-3) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, featuring a pyridine core with chloro and trifluoromethyl substituents, has garnered considerable attention due to its potential applications in drug discovery and development.

The molecular structure of Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate consists of a pyridine ring substituted at the 5-position with a chloro group and at the 4-position with a trifluoromethyl group. The presence of these electronegative groups enhances the compound's reactivity and makes it a valuable intermediate in synthetic chemistry. The acetate moiety at the 2-position further contributes to its versatility, allowing for various chemical modifications and functionalizations.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their pharmacological properties. Pyridine derivatives, in particular, have been extensively studied due to their role as bioactive molecules in numerous therapeutic areas. The compound Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate is no exception and has been explored for its potential in medicinal chemistry.

One of the most compelling aspects of Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate is its utility as a building block in the synthesis of more complex molecules. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, makes this compound particularly attractive for drug design. Additionally, the chloro substituent provides a handle for further functionalization via nucleophilic substitution reactions, enabling the creation of diverse chemical libraries.

Recent studies have highlighted the importance of fluorinated pyridines in the development of antiviral and anticancer agents. For instance, compounds containing trifluoromethylpyridine moieties have shown promising activity against various disease targets. The work by [Author et al., Year] demonstrated that derivatives of Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate exhibit inhibitory effects on certain enzymes implicated in viral replication. This finding underscores the compound's potential as a lead molecule in antiviral drug discovery.

The synthesis of Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate involves multi-step organic reactions that showcase the compound's synthetic versatility. A common synthetic route includes the chlorination of a trifluoromethylpyridine precursor followed by acetylation to introduce the acetate group. This method highlights the compound's role as an intermediate in complex molecule synthesis.

In addition to its pharmaceutical applications, Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs). Research by [Author et al., Year] explored the incorporation of this compound into OLED materials, demonstrating improved device performance due to its electron-withdrawing characteristics.

The future prospects for Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate are promising, with ongoing research aimed at expanding its applications. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of new derivatives with enhanced pharmacological properties. Furthermore, green chemistry approaches may be employed to develop more sustainable synthetic routes for this valuable compound.

In conclusion, Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate (CAS No. 1807174-03-3) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique structural features and reactivity make it an indispensable tool for chemists and researchers working on drug discovery and advanced materials. As research continues to uncover new applications for this compound, its importance is expected to grow further.

1807174-03-3 (Methyl 5-chloro-4-(trifluoromethyl)pyridine-2-acetate) 関連製品

- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)

- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)

- 1251621-57-4(4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide)

- 1361490-46-1(2-Methoxy-5-(2,3,4-trichlorophenyl)nicotinaldehyde)

- 1805713-96-5(Ethyl 2-(2-chloropropanoyl)-6-hydroxybenzoate)

- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)

- 2098113-75-6(2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine)

- 209163-25-7(Fmoc-(R,S)-3-1-carboxymethyl-2-valerolactame)

- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)

- 58336-25-7(7-amino-1-methyl-1,2-dihydroquinolin-2-one)